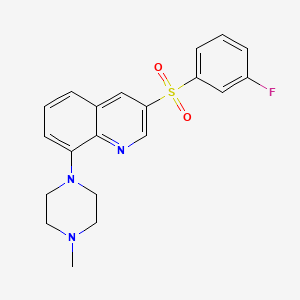

3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline

概要

説明

GSK215083は、セロトニン5-ヒドロキシトリプタミン-6受容体のアンタゴニストとして作用するキノリン系化合物です。主にセロトニン5-ヒドロキシトリプタミン-6受容体の生体内分布を画像化するポジトロン断層法(PET)ラジオリガンドとして使用されます。 この化合物は、認知障害やアルツハイマー病などの神経変性疾患の治療における潜在的な治療効果を示しています .

準備方法

合成経路と反応条件

GSK215083の合成は、メチル化による炭素-11を用いた化合物の放射性標識化を伴います。 このプロセスは、GSK215083を放射性標識化に適した有望な候補として特定したインビトロデータに基づいています . この化合物は、分子構造に炭素-11同位体を導入することにより合成され、ポジトロン断層法(PET)イメージングのラジオリガンドとして使用できます .

工業生産方法

GSK215083の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、放射性物質の取り扱いと最終製品の安全性と純度の確保のために、特殊な機器を使用します。 生産プロセスは、放射性標識の完全性を維持し、一貫した品質を確保するために慎重に監視されます .

化学反応の分析

反応の種類

GSK215083は、次のようなさまざまな種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を生成します。

還元: GSK215083は、一般的な還元剤を使用して還元され、さまざまな還元形を生成することができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、酸化によりキノリン誘導体が生成される場合があり、還元によりさまざまなキノリン系化合物が生成される可能性があります .

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 385.46 g/mol. Its structure features a quinoline core substituted with a fluorophenyl sulfonyl group and a piperazine moiety, which enhances its pharmacological properties.

Serotonin Receptor Targeting

One of the primary applications of 3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline is its role as a selective ligand for the 5-HT6 receptor . Research indicates that GSK215083 exhibits high affinity for this receptor, with a subnanomolar concentration that is significantly higher than that for other serotonin receptors such as 5-HT2A and various 5-HTRs .

Key Findings:

- Binding Affinity: GSK215083 shows a binding affinity approximately five times greater for the 5-HT6 receptor compared to other serotonin receptors .

- Blood-Brain Barrier Penetration: The compound's lipophilicity (log D = 2.25) suggests it can effectively cross the blood-brain barrier, making it suitable for central nervous system studies .

Neuroimaging Applications

GSK215083 has been utilized in positron emission tomography (PET) studies to visualize serotonin receptor distribution in vivo. This application is crucial for understanding the role of serotonin in various neurological conditions, including cognitive disorders and mood regulation .

Case Study Example:

In animal studies involving rodents, the biodistribution of radiolabeled GSK215083 was assessed to estimate radiation doses for human trials. The results indicated that the compound could be administered safely while providing valuable insights into brain receptor activity .

Cognitive Enhancement

Given its action on the 5-HT6 receptor, GSK215083 is being investigated for potential cognitive-enhancing effects. The modulation of serotonin pathways may offer therapeutic avenues for treating cognitive deficits associated with disorders such as Alzheimer's disease and schizophrenia.

Treatment of Depression and Anxiety Disorders

The serotonergic system plays a pivotal role in mood regulation. Compounds like GSK215083 that selectively target serotonin receptors could lead to novel treatments for depression and anxiety disorders by enhancing serotonergic signaling.

Research Findings and Insights

Recent studies have highlighted the importance of GSK215083 in understanding receptor dynamics and developing new therapeutic strategies:

作用機序

GSK215083は、セロトニン5-ヒドロキシトリプタミン-6受容体を拮抗することにより効果を発揮します。この受容体は、セロトニンがいくつかの生物学的プロセスを調節するために作用する中枢神経系で発現される、7回膜貫通受容体です。 この化合物は、線条体内のセロトニン5-ヒドロキシトリプタミン-6受容体と前頭前皮質内のセロトニン5-ヒドロキシトリプタミン-2A受容体に結合します . これらの受容体を遮断することにより、GSK215083はセロトニンのシグナル伝達を調節し、認知機能を改善する可能性があります .

類似化合物との比較

類似化合物

独自性

GSK215083は、セロトニン5-ヒドロキシトリプタミン-6受容体とセロトニン5-ヒドロキシトリプタミン-2A受容体の両方に対する二重結合親和性を持つ点でユニークです。 この二重親和性により、ポジトロン断層法(PET)イメージングのための汎用性のあるラジオリガンドとして使用することができ、脳内のセロトニン受容体の分布と機能に関するより幅広い理解を提供します .

生物活性

3-(3-Fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline, often referred to in the literature as GSK215083, is a compound of significant interest due to its biological activities, particularly as a ligand for the 5-HT6 receptor. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22FN5O2S. Its structure features a quinoline core substituted with a sulfonyl group and a piperazine moiety, which contributes to its pharmacological properties.

5-HT6 Receptor Affinity

GSK215083 demonstrates high affinity for the 5-HT6 receptor, with studies indicating a subnanomolar concentration affinity that is significantly greater than that for other serotonin receptors. This receptor is implicated in cognitive functions and memory processes, making GSK215083 a potential candidate for treating cognitive disorders .

In Vitro Studies

-

Anticancer Activity :

Compound Cell Line IC50 (µg/mL) GSK215083 SGC-7901 0.51 ± 0.13 GSK215083 A549 0.61 ± 0.19 GSK215083 HepG2 1.07 ± 0.22 - Antimicrobial Activity :

In Vivo Studies

GSK215083 has undergone in vivo evaluations in animal models, demonstrating its ability to cross the blood-brain barrier effectively, which is critical for CNS-targeted therapies . The compound's selectivity profile revealed moderate inhibition of certain kinases, suggesting potential multi-target effects which could enhance its therapeutic profile.

Case Studies

- Cognitive Function Enhancement : A clinical study involving non-human primates indicated that administration of GSK215083 led to improved cognitive performance metrics compared to control groups, supporting its role as a therapeutic agent in cognitive enhancement .

- Cancer Treatment Exploration : In preclinical trials, GSK215083 was tested alongside standard chemotherapeutics, showing synergistic effects that enhanced overall efficacy against resistant cancer cell lines .

特性

CAS番号 |

607742-80-3 |

|---|---|

分子式 |

C20H20FN3O2S |

分子量 |

385.5 g/mol |

IUPAC名 |

4-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline |

InChI |

InChI=1S/C20H20FN3O2S/c1-23-10-12-24(13-11-23)18-7-3-6-17-19(8-9-22-20(17)18)27(25,26)16-5-2-4-15(21)14-16/h2-9,14H,10-13H2,1H3 |

InChIキー |

XVIUHTAVQLTUGA-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |

正規SMILES |

CN1CCN(CC1)C2=CC=CC3=C(C=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

GSK-215083; GSK 215083; GSK215083; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。